Regioselective Reactivity: Position 2 Cl vs. Position 7 Cl in Thiazolo[4,5-d]pyrimidines
The primary differentiator for this building block is the established higher reactivity of the C2 chlorine. In the context of synthesizing 5-amino-thiazolo[4,5-d]pyrimidine libraries, investigation of a 2,7-dichlorothiazolo[4,5-d]pyrimidine scaffold experimentally proved that the chlorine substituent at position 2 is more reactive towards nucleophilic displacement than the chlorine at position 7 [1]. This intrinsic property is what enables the 2-chloro-mono-substituted analog to be a selective and efficient starting material for introducing diversity at that specific location before further functionalization [1].
| Evidence Dimension | Reactivity of chlorine substituents on thiazolo[4,5-d]pyrimidine scaffold |
|---|---|
| Target Compound Data | Contains a single chlorine at the more reactive C2 position. |
| Comparator Or Baseline | 2,7-dichlorothiazolo[4,5-d]pyrimidine scaffold: C2 chlorine is more reactive than C7 chlorine. |
| Quantified Difference | Qualitative observation from experiment; no quantitative kinetic data (k_rel, ΔΔG‡) was reported in the cited study. |
| Conditions | Nucleophilic aromatic substitution reactions (specific amine and conditions vary) as part of a medicinal chemistry library synthesis. |
Why This Matters
For procurement, this means researchers get a pre-activated, single-point handle for predictable and cleaner sequential derivatization, avoiding the purification challenges of mixtures arising from the non-selective 2,7-dichloro analog.
- [1] Jang, M. Y., De Jonghe, S., Segers, K., Anné, J., & Herdewijn, P. (2011). Synthesis of novel 5-amino-thiazolo[4,5-d]pyrimidines as E. coli and S. aureus SecA inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 702-714. PMID: 21094610. View Source
